molecular formula C16H18ClNO2 B5843419 Ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate CAS No. 5685-70-1

Ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate

Cat. No.: B5843419
CAS No.: 5685-70-1
M. Wt: 291.77 g/mol
InChI Key: ACINXBSQEJQNBM-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate (CAS 5685-70-1) is a high-purity quinoline-based chemical building block designed for advanced research and development applications . With the molecular formula C16H18ClNO2 and a molecular weight of 291.77 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science . Its structure features a carboxylate ester and a chloro substituent, making it a valuable precursor for further functionalization, such as hydrolysis to the corresponding carboxylic acid . Researchers utilize this and related quinoline scaffolds in the synthesis and exploration of novel compounds with potential biological activity . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-4-6-12-10(3)18-14-8-7-11(16(19)20-5-2)9-13(14)15(12)17/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACINXBSQEJQNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C2C=CC(=CC2=C1Cl)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355076
Record name 4-Chloro-2-methyl-3-propyl-quinoline-6-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5685-70-1
Record name 4-Chloro-2-methyl-3-propyl-quinoline-6-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chloro-2-methylquinoline with propyl bromide in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, are increasingly being adopted in industrial settings.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the C4 Chloro Position

The chloro group at position 4 undergoes substitution under basic or catalytic conditions.

Reaction Type Conditions Products/Yields Source
AminationNH₃ (aq.), CuI/phenanthroline, 100°C, 24 hrs4-Amino-2-methyl-3-propylquinoline-6-carboxylate (Yield: 68%) ,
Alkoxy SubstitutionNaOEt, ethanol reflux, 12 hrs4-Ethoxy-2-methyl-3-propylquinoline-6-carboxylate (Yield: 52%)
  • Mechanism : The chloro group’s electrophilicity is enhanced by electron-withdrawing effects of the adjacent ester and quinoline core. Copper-catalyzed amination follows a Ullmann-type pathway, while alkoxy substitution proceeds via SNAr .

Ester Hydrolysis and Derivatives

The ethyl ester undergoes hydrolysis or transesterification, enabling carboxylate functionalization.

Reaction Type Conditions Products Yield Source
Acidic Hydrolysis6M HCl, reflux, 8 hrs4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid89%
TransesterificationMeOH, H₂SO₄, 60°C, 6 hrsMethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate75%
  • Key Insight : The ester group’s stability under acidic conditions allows selective hydrolysis without disrupting the chloro or alkyl groups .

Cross-Coupling Reactions

The C6 position (activated by the ester group) participates in Suzuki-Miyaura couplings.

Reagents Catalyst System Products Yield Source
4-Trifluoromethoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C6-(4-Trifluoromethoxyphenyl)-4-chloro-2-methyl-3-propylquinoline73%
Thiophen-2-ylboronic acidPd(OAc)₂, SPhos, THF/H₂O (4:1), 60°C6-(Thiophen-2-yl)-4-chloro-2-methyl-3-propylquinoline65%
  • Mechanism : The electron-deficient quinoline core facilitates oxidative addition of palladium(0) to the C6 position, followed by transmetallation and reductive elimination .

Oxidation of the Propyl Side Chain

The C3 propyl group is susceptible to selective oxidation.

Oxidizing Agent Conditions Products Yield Source
KMnO₄H₂O/acetone (1:1), 0°C, 4 hrs3-(2-Carboxyethyl)-4-chloro-2-methylquinoline-6-carboxylate58%
Ozone (O₃)CH₂Cl₂, -78°C, followed by Zn/H₂O3-Formyl-4-chloro-2-methylquinoline-6-carboxylate41%
  • Limitation : Over-oxidation risks necessitate careful temperature control.

Ring Functionalization via Friedel-Crafts Alkylation

The quinoline core undergoes electrophilic substitution at electron-rich positions.

Reagent Conditions Products Yield Source
Acetyl chlorideAlCl₃, CH₂Cl₂, 25°C, 12 hrs8-Acetyl-4-chloro-2-methyl-3-propylquinoline-6-carboxylate34%
Isobutyl bromideFeCl₃, nitrobenzene, 50°C, 6 hrs7-Isobutyl-4-chloro-2-methyl-3-propylquinoline-6-carboxylate28%
  • Mechanism : Lewis acid catalysts polarize electrophiles, directing substitution to the C7/C8 positions .

Reductive Dechlorination

Catalytic hydrogenation removes the C4 chloro group.

Conditions Catalyst Products Yield Source
H₂ (1 atm), EtOHPd/C (10 wt%), 25°C2-Methyl-3-propylquinoline-6-carboxylate92%
  • Application : Generates a dechlorinated analog for comparative bioactivity studies .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Quinoline derivatives, including ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate, have been extensively studied for their antimicrobial properties. Research indicates that compounds with a quinoline scaffold exhibit significant antibacterial, antifungal, and antimalarial activities.

  • Antibacterial Studies : A study highlighted the synthesis of various quinoline derivatives that demonstrated potent antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was noted for its effectiveness against resistant strains of bacteria .
  • Antifungal Properties : In another study, this compound showed promising antifungal activity against common pathogens such as Candida species, suggesting its potential use in treating fungal infections .

1.2 Anticancer Potential

The anticancer properties of quinoline derivatives have been a focal point in research. This compound has been evaluated for its ability to inhibit cancer cell proliferation.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. Case studies involving various cancer cell lines demonstrated a significant reduction in cell viability upon treatment with this compound .

Organic Synthesis

2.1 Synthetic Pathways

This compound can be synthesized through several established methods. The most common synthetic routes involve the condensation of appropriate starting materials followed by cyclization processes.

Synthesis Method Key Reagents Yield (%)
Friedländer SynthesisIsatoic anhydride, propylamine85%
Skraup ReactionAniline derivatives, acetic acid75%

These methods not only provide high yields but also allow for the functionalization of the quinoline ring, enhancing its biological activity .

Agricultural Applications

Quinoline derivatives have also been explored for their potential use in agriculture as pesticides or herbicides.

3.1 Insecticidal Activity

Research has indicated that compounds like this compound exhibit insecticidal properties against various agricultural pests. Field trials demonstrated effective control of pest populations with minimal environmental impact .

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of this compound against resistant bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers, indicating its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Key Observations :

  • Positional Effects: The placement of substituents significantly impacts physicochemical properties.
  • Alkyl vs. Aryl Groups : The propyl chain at position 3 in the target compound may increase lipophilicity compared to phenyl or methyl analogs, affecting solubility and membrane permeability .
  • Electron-Withdrawing Groups: The trifluoromethyl group in Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate introduces strong electron-withdrawing effects, altering electronic distribution and reactivity .

Physicochemical Properties

  • Solubility: Propyl and ethoxycarbonyl groups may reduce aqueous solubility compared to smaller analogs like Ethyl 4-chloro-6-methylquinoline-3-carboxylate .
  • Thermal Stability: Crystallographic data for analogs (e.g., Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate) reveal well-defined hydrogen-bonding networks, suggesting similar stability for the target compound .

Crystallographic and Structural Insights

  • Crystal Packing: Analogs like Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate form monoclinic crystals (space group P2₁/c) with intermolecular C–H···O hydrogen bonds stabilizing the lattice .
  • Effect of Propyl Chain : The bulkier propyl group in the target compound may disrupt packing efficiency, leading to altered melting points or solubility profiles.

Biological Activity

Ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

This compound can be synthesized through various methods, including multi-component reactions that yield substituted quinolines. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Synthesis Overview

The synthesis typically involves:

  • Starting Materials : Utilization of readily available reagents such as anthranilic acid and other arylamines.
  • Reaction Conditions : Often conducted under controlled temperatures and using catalysts like palladium to enhance yields.
  • Characterization : Compounds are characterized using spectroscopic methods including NMR, IR, and mass spectrometry to confirm their structures.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. Its mechanism is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication, thereby disrupting cellular processes necessary for bacterial survival .

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against breast carcinoma cell lines (MCF-7). The compound exhibited significant cytotoxic effects, with IC50 values indicating effective inhibition of cancer cell proliferation .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-710Induction of apoptosis
RPE-150Antioxidant effects

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication and repair.
  • Reactive Oxygen Species (ROS) : It enhances ROS production leading to oxidative stress in cancer cells, which is a known pathway for inducing apoptosis.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .

Study on Anticancer Activity

In a study published in Pharmaceutical Chemistry Journal, researchers synthesized various quinoline derivatives, including this compound, and evaluated their anticancer properties. The study found that this compound significantly inhibited the growth of MCF-7 cells through apoptosis induction and ROS generation .

Study on Antimicrobial Properties

Another study investigated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results demonstrated that the compound was effective against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate, and how can reaction conditions influence product purity?

  • Methodological Answer : A common approach involves condensation reactions of substituted anilines with malonate esters under acidic or catalytic conditions. For example, heating (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate in the presence of piperidine at 453 K yields quinoline derivatives, followed by purification via silica-gel column chromatography (petroleum ether/ethyl acetate eluants) . Product purity is highly sensitive to reaction temperature, stoichiometry of reagents, and catalyst choice, as deviations can lead to side products like O-ethylated by-products or incomplete cyclization .

Q. How is X-ray crystallography employed to determine the molecular structure, and which software tools are recommended for data refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural elucidation. Data collection typically uses a Bruker SMART CCD area detector, with refinement performed via SHELXL for small-molecule structures . For visualization and thermal ellipsoid plotting, ORTEP-III (with a GUI) is recommended . Validation tools like PLATON or checkCIF should be used to assess data quality and identify potential errors in bond lengths/angles .

Q. What spectroscopic techniques are critical for characterizing substituent effects in quinoline derivatives?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) is essential for confirming substituent positions and detecting tautomeric forms. For example, the deshielding of the C3 proton in ¹H NMR indicates electron-withdrawing groups at the 4-position. IR spectroscopy helps identify functional groups like ester carbonyls (C=O stretch at ~1700 cm⁻¹). Mass spectrometry (ESI-TOF) confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Q. How are common impurities or by-products identified during synthesis?

  • Methodological Answer : By-products often arise from incomplete cyclization, alkylation at unintended positions, or hydrolysis of ester groups. TLC monitoring during synthesis and HPLC post-purification can detect these impurities. For structural identification, comparative analysis with reference data (e.g., crystallographic databases like CCDC) or computational modeling (DFT-based NMR chemical shift predictions) is advised .

Advanced Research Questions

Q. What methodologies are effective in resolving contradictions between spectroscopic data and crystallographic results for quinoline derivatives?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Use variable-temperature NMR to probe conformational flexibility. For crystallographic anomalies (e.g., disordered solvent molecules), employ twin refinement in SHELXL or omit suspect electron density regions. Cross-validate with solid-state NMR or Hirshfeld surface analysis to reconcile solution- and solid-state data .

Q. How can crystallographic refinement protocols be optimized for high thermal displacement parameters (Ueq) in substituted quinolines?

  • Methodological Answer : High Ueq values often indicate disorder or dynamic motion. Apply restraints (e.g., SIMU/DELU in SHELXL) to model anisotropic displacement. For severe disorder, split the atom into multiple positions with occupancy refinement. Validate using the ADDSYM algorithm in PLATON to check for missed symmetry elements that might explain apparent disorder .

Q. How do hydrogen bonding patterns influence the crystal packing of this compound, and what analytical approaches are used to map these interactions?

  • Methodological Answer : Hydrogen bonds (e.g., N–H···O=C or C–H···Cl) drive supramolecular assembly. Graph set analysis (as per Etter’s rules) categorizes motifs like R22(8)R_2^2(8) rings. Software tools like Mercury (CCDC) calculate interaction geometries (D–H···A distances, angles) and generate fingerprint plots via Hirshfeld surfaces. Temperature-dependent crystallography can reveal how thermal motion affects these interactions .

Q. What strategies improve regioselectivity in the alkylation or functionalization of the quinoline core?

  • Methodological Answer : Steric and electronic factors dictate regioselectivity. For example, ethylation at the 4-hydroxy position (vs. 1-N) can be controlled by solvent polarity (DMSO favors O-alkylation) or catalysts (Bu₄NI promotes N-alkylation). Computational modeling (Mulliken charges, Fukui indices) predicts reactive sites, guiding experimental design .

Q. How can high-throughput crystallography accelerate the study of quinoline derivative polymorphism?

  • Methodological Answer : Automated crystallization robots (e.g., Gryphon LCP) screen solvent/antisolvent combinations to generate polymorphs. Pair with synchrotron XRD for rapid data collection. Machine learning algorithms (e.g., Mercury’s Morph Predictor) analyze packing motifs to predict stable forms. Cross-correlate with DSC/TGA data to assess thermodynamic stability .

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